molecular formula C15H15N7O B2750500 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide CAS No. 2034229-80-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide

Cat. No. B2750500
CAS RN: 2034229-80-4
M. Wt: 309.333
InChI Key: GBOHGAOTYBUEGR-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Cardiovascular Research

Studies on cardiovascular agents have explored the synthesis and potential therapeutic effects of triazolo and pyridazine derivatives. For instance, compounds fused to heterocyclic systems such as pyrroles and pyridines have been investigated for their coronary vasodilating and antihypertensive activities. These compounds are significant for their promising cardiovascular effects, showcasing potential as novel cardiovascular agents (Sato et al., 1980).

Antimicrobial Activity

The exploration of new thienopyrimidine derivatives has indicated pronounced antimicrobial activity. Such studies involve the synthesis of these compounds and their evaluation against various microbial strains, demonstrating their utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Anti-inflammatory and Antihistaminic Properties

Research has also delved into the synthesis of compounds with potential eosinophil infiltration inhibitors and antihistaminic activities. Fused pyridazine derivatives, for instance, have shown both potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such compounds are of interest in the treatment of atopic dermatitis and allergic rhinitis, indicating a dual therapeutic action that combines antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have anxiolytic or antiepileptic effects , suggesting that they may interact with receptors or enzymes involved in neurological processes.

Mode of Action

Based on its structural similarity to other triazolo-pyridazin compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Given its potential anxiolytic or antiepileptic effects , it may be involved in modulating neurotransmitter levels or activity in the brain.

Result of Action

Based on its potential anxiolytic or antiepileptic effects , it may result in changes in neuronal activity or neurotransmitter levels.

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(11-2-1-6-16-8-11)18-12-5-7-21(9-12)14-4-3-13-19-17-10-22(13)20-14/h1-4,6,8,10,12H,5,7,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOHGAOTYBUEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CN=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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